An In-depth Technical Guide to 6-Chloro-7-methylflavone (CAS 147919-60-6) and its Structural Analogue, 6-Methylflavone
An In-depth Technical Guide to 6-Chloro-7-methylflavone (CAS 147919-60-6) and its Structural Analogue, 6-Methylflavone
Introduction: The Flavone Core and the Significance of Substitution
Flavonoids are a diverse class of polyphenolic secondary metabolites found throughout the plant kingdom, forming a significant component of the human diet.[1] The flavone backbone, a 2-phenyl-4H-1-benzopyran-4-one structure, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] The specific biological profile of a flavone is intricately linked to the substitution pattern on its aromatic rings (A and B) and heterocyclic C ring.[2]
This guide focuses on the properties of 6-Chloro-7-methylflavone, a synthetic flavone derivative. Given the scarcity of direct data, we will first delve into the detailed characteristics of its close analogue, 6-methylflavone. Subsequently, we will explore the anticipated influence of the chloro and additional methyl substituents on the physicochemical and biological properties of the target molecule. Methylation of flavonoids is known to enhance their metabolic stability and membrane transport, thereby increasing their bioavailability.[3] Halogenation, particularly chlorination, has been shown to modulate the biological activities of flavonoids, often enhancing their antimicrobial and antioxidant properties.[4]
Molecular Structure and Chemical Identity
The core structure of both 6-Chloro-7-methylflavone and 6-Methylflavone is the flavone nucleus. Their structural relationship is depicted below.
Caption: Comparative structures of 6-Methylflavone and 6-Chloro-7-methylflavone.
| Property | 6-Chloro-7-methylflavone | 6-Methylflavone |
| CAS Number | 147919-60-6 | 29976-75-8 |
| Molecular Formula | C₁₆H₁₁ClO₂ | C₁₆H₁₂O₂ |
| Molecular Weight | 270.71 g/mol | 236.27 g/mol |
| IUPAC Name | 6-Chloro-7-methyl-2-phenyl-4H-chromen-4-one | 6-Methyl-2-phenyl-4H-chromen-4-one |
Synthesis of Flavone Derivatives
The Baker-Venkataraman rearrangement is a classic and versatile method for the synthesis of flavones.[5] This reaction involves the base-catalyzed rearrangement of an O-aroyl-2-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone core.
Synthesis of 6-Methylflavone
6-Methylflavone has been synthesized using the Baker-Venkataraman method.[5]
Caption: Workflow for the synthesis of 6-Methylflavone.
Experimental Protocol (Adapted from Hall et al., 2001):
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Esterification: 2'-Hydroxy-5'-methylacetophenone is reacted with benzoyl chloride in the presence of a base like pyridine to form the corresponding O-benzoyl ester. The reaction is typically carried out at room temperature. The causality behind this step is the protection of the phenolic hydroxyl group and the introduction of the benzoyl moiety, which is essential for the subsequent rearrangement.
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Baker-Venkataraman Rearrangement: The O-benzoyl ester is then treated with a strong base, such as potassium hydroxide, in a suitable solvent. This induces a rearrangement to form the 1,3-diketone intermediate. The choice of base and solvent is critical for achieving a good yield.
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Cyclization: The 1,3-diketone is not always isolated but is directly treated with a strong acid, like sulfuric acid, in a solvent such as glacial acetic acid. The acidic conditions promote the cyclization and dehydration to yield the final 6-methylflavone product.
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Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like methanol, to obtain the pure 6-methylflavone.[5]
Proposed Synthesis of 6-Chloro-7-methylflavone
A plausible synthetic route to 6-Chloro-7-methylflavone would also employ the Baker-Venkataraman reaction, starting from the appropriately substituted 2-hydroxyacetophenone.
Caption: Proposed synthetic workflow for 6-Chloro-7-methylflavone.
The key to this synthesis is the availability of the starting material, 2'-Hydroxy-4'-chloro-5'-methylacetophenone. The subsequent steps of esterification, rearrangement, and cyclization would follow a similar protocol to that of 6-methylflavone, with potential adjustments to reaction conditions to accommodate the electronic effects of the chloro and methyl substituents.
Physicochemical Properties
The physicochemical properties of a molecule are crucial determinants of its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table of Physicochemical Properties of 6-Methylflavone:
| Property | Value | Source |
| Molecular Weight | 236.27 g/mol | [6] |
| Melting Point | 397–400 K (124-127 °C) | [5] |
| Appearance | Colorless prism | [5] |
| Solubility | Soluble in DMSO | [6] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
Predicted Influence of Substituents on 6-Chloro-7-methylflavone:
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Molecular Weight: The addition of a chlorine atom and a methyl group increases the molecular weight to 270.71 g/mol .
-
Melting Point: The introduction of a chlorine atom is likely to increase the melting point due to stronger intermolecular interactions (dipole-dipole and van der Waals forces). The additional methyl group might have a less predictable effect, but overall, the melting point of 6-Chloro-7-methylflavone is expected to be higher than that of 6-methylflavone.
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Solubility: The chloro and additional methyl group will increase the lipophilicity of the molecule. This would likely decrease its solubility in polar solvents like water but increase its solubility in nonpolar organic solvents.
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Electronic Effects: The chlorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. The methyl group is a weak electron-donating group. These electronic effects will influence the reactivity and spectroscopic properties of the molecule.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
Spectroscopic Data for 6-Methylflavone
Infrared (IR) Spectroscopy:
The IR spectrum of 6-methylflavone shows characteristic absorption bands.[5]
| Wavenumber (cm⁻¹) | Assignment |
| 2900 | Aromatic C-H stretch |
| 1640 | C=O (carbonyl) stretch of the γ-pyrone ring |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, CDCl₃):
The ¹H NMR spectrum provides information about the different types of protons in the molecule.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.48 | s | 3H | -CH₃ |
| 6.83 | s | 1H | H-3 |
| 7.49-7.57 | m | 5H | H-2', H-3', H-4', H-5', H-6' |
| 7.92-7.96 | m | 2H | H-7, H-8 |
| 8.03 | s | 1H | H-5 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹³C NMR spectrum reveals the different carbon environments.[5]
| Chemical Shift (δ, ppm) | Assignment |
| 178.55 | C-4 |
| 163.29 | C-8a |
| 154.63 | C-2 |
| 135.26 | C-6 |
| 135.04 | C-7 |
| 132.00 | C-1' |
| 131.56 | C-5 |
| 129.09 | C-2', C-6' |
| 126.33 | C-3', C-5' |
| 125.14 | C-4a |
| 123.72 | C-4' |
| 117.93 | C-3 |
Mass Spectrometry (MS):
The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[5]
| m/z | Relative Intensity | Assignment |
| 236 | 100% | [M]⁺ |
| 235 | 31% | [M-H]⁺ |
| 208 | 51% | [M-CO]⁺ |
Predicted Spectroscopic Features of 6-Chloro-7-methylflavone
-
¹H NMR: The aromatic region of the spectrum would be more complex. The protons on the A ring would show different chemical shifts and coupling patterns due to the presence of both chloro and methyl groups. The chlorine atom would generally cause a downfield shift of adjacent protons.
-
¹³C NMR: The carbon atom attached to the chlorine (C-6) would experience a significant downfield shift. The other carbons in the A ring would also have their chemical shifts altered.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak would be at m/z 270 and 272.
Biological Activity and Potential Applications
Flavonoids are known for their broad spectrum of biological activities. The specific activity is highly dependent on the substitution pattern.
Known Biological Activities of 6-Methylflavone
-
Anti-inflammatory Activity: 6-Methylflavone has been shown to possess anti-inflammatory properties. Studies on RAW 264.7 macrophages have demonstrated its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2]
-
Modulation of GABAA Receptors: 6-Methylflavone acts as a positive allosteric modulator of α1β2γ2L and α1β2 GABAA receptors.[6] This suggests potential applications in neurological disorders where GABAergic signaling is implicated, such as anxiety and epilepsy.
-
Bitter Taste Blocker: It has been identified as a selective and potent modulator of the TAS2R39 bitter taste receptor, effectively blocking the bitter taste of certain drugs.[6]
Caption: Potential therapeutic applications derived from the biological activities of 6-Methylflavone.
Predicted Biological Profile of 6-Chloro-7-methylflavone
The introduction of a chlorine atom at the 6-position and a methyl group at the 7-position is expected to significantly modulate the biological activity of the flavone core.
-
Enhanced Antimicrobial Activity: The presence of a chlorine atom on the flavonoid A-ring has been associated with enhanced antimicrobial properties.[4] Therefore, 6-Chloro-7-methylflavone may exhibit stronger antibacterial or antifungal activity compared to 6-methylflavone.
-
Modified Anti-inflammatory and Antioxidant Potential: Halogenation can also influence the antioxidant capacity of flavonoids.[4] The electron-withdrawing nature of chlorine could alter the redox potential of the molecule, potentially enhancing its ability to scavenge free radicals. The combined electronic effects of the chloro and methyl groups would likely alter its interaction with inflammatory signaling pathways.
-
Altered Receptor Binding: The changes in size, shape, and electronic distribution due to the additional substituents will affect how the molecule binds to biological targets like enzymes and receptors. This could either enhance or diminish its activity at GABAA receptors or other potential targets. Further experimental validation is necessary to determine the precise effects.
Conclusion
While 6-Chloro-7-methylflavone (CAS 147919-60-6) remains a largely uncharacterized compound in the public domain, a detailed analysis of its close structural analogue, 6-methylflavone, provides a solid foundation for understanding its likely chemical and physical nature. The well-documented synthesis, spectroscopic properties, and biological activities of 6-methylflavone serve as a valuable reference point.
Based on established structure-activity relationships for flavonoids, the introduction of a chloro group at the 6-position and a methyl group at the 7-position is predicted to increase the molecule's lipophilicity and modulate its electronic properties. These changes are anticipated to influence its biological profile, potentially enhancing its antimicrobial and anti-inflammatory activities.
This in-depth technical guide, by leveraging data from a closely related compound, offers valuable insights for researchers, scientists, and drug development professionals interested in this and similar substituted flavones. It underscores the importance of the substitution pattern in fine-tuning the properties of the flavone scaffold and highlights the need for further experimental investigation to fully elucidate the characteristics and therapeutic potential of 6-Chloro-7-methylflavone.
References
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Krawczyk-Łebek, A., et al. (2024). Biotransformations of 6-methylflavone in the culture of I. fumosorosea KCH J2. ResearchGate. Available at: [Link]
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Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. Available at: [Link]
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National Center for Biotechnology Information (2024). Biomolecules Chapter 9. In: NCERT Class 11 Biology. Available at: [Link]
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Krawczyk-Łebek, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, 29(10), 2345. Available at: [Link]
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Cyboran-Mikołajczyk, S., et al. (2019). Interaction of 4′-methylflavonoids with biological membranes, liposomes, and human albumin. PLoS One, 14(3), e0213127. Available at: [Link]
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